molecular formula C16H19FN2O4 B039116 Boc-5-Fluoro-D-tryptophan CAS No. 114926-41-9

Boc-5-Fluoro-D-tryptophan

Cat. No.: B039116
CAS No.: 114926-41-9
M. Wt: 322.33 g/mol
InChI Key: BSFODZRINGCUSL-CYBMUJFWSA-N
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Description

Boc-5-Fluoro-D-tryptophan: is a synthetic compound derived from L-tryptophan through chemical modificationThis compound is valuable in scientific research due to its altered biochemical properties, making it useful for studying protein structure, function, and interactions with other molecules.

Scientific Research Applications

Chemistry:

    Enzyme Research: Boc-5-Fluoro-D-tryptophan is used to study enzymes that interact with tryptophan.

Biology:

    Protein Structure and Function: The compound is valuable for studying protein structure and function due to its altered biochemical properties.

Medicine:

    Therapeutic Research: this compound has potential therapeutic applications, particularly in the study of tryptophan hydroxylase, an enzyme involved in the conversion of tryptophan to serotonin.

Industry:

    Biomaterials: The compound is used in the development of fluorinated protein and peptide materials for biomedical applications.

Safety and Hazards

When handling Boc-5-Fluoro-D-tryptophan, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Boc-5-Fluoro-D-tryptophan is primarily used in enzyme research. It is used to study enzymes that interact with tryptophan. The primary targets of this compound are Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes, including glycolysis and detoxification .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fluorination of a Protected D-tryptophan Precursor: The fluorine atom is introduced at the 5th position of the indole ring of D-tryptophan. This step typically involves the use of fluorinating agents under controlled conditions.

    Protection of the Amino Group: The amino group of D-tryptophan is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during the synthesis.

    Removal of the Protecting Group: After the fluorination step, the Boc protecting group is removed to yield Boc-5-Fluoro-D-tryptophan.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include additional purification steps such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Boc-5-Fluoro-D-tryptophan can undergo substitution reactions where the fluorine atom or other functional groups are replaced by different substituents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the molecule.

    Hydrolysis: The Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the free amino group.

Common Reagents and Conditions:

    Fluorinating Agents:

    Acids and Bases: Employed in the hydrolysis of the Boc protecting group.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products Formed:

    Deprotected Amino Acid: Formed after the removal of the Boc protecting group.

    Substituted Derivatives: Resulting from substitution reactions.

Comparison with Similar Compounds

    5-Fluorotryptophan: Another fluorinated tryptophan derivative used in enzyme research and protein studies.

    L-tryptophan: The natural precursor of Boc-5-Fluoro-D-tryptophan, commonly used in protein synthesis and metabolic studies.

Uniqueness:

    Fluorine Substitution:

Properties

IUPAC Name

(2R)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFODZRINGCUSL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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